Glyuranolide
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Overview
Description
Glycuranolide is a natural product that has gained attention in recent years due to its potential therapeutic applications. It is a dimeric lactone that is derived from the plant species of the genus Glycyrrhiza. Glycuranolide has been found to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. In
Scientific Research Applications
Environmental Impact and Ecotoxicology
The environmental impact of herbicides containing glyuranolide derivatives like glyphosate has been a subject of intense study. Researchers have investigated the effects of glyphosate on various species, including its impact on hepatic tissues, erythrocyte responses in amphibians, and its potential cytotoxic and genotoxic effects. For instance, Pérez-Iglesias et al. (2016) studied the effects of glyphosate on hepatic melanomacrophages and erythrocyte nuclear abnormalities in Leptodactylus latinasus, suggesting that glyphosate can interfere with hepatic metabolism and cause alterations in hepatic tissues Effects of glyphosate on hepatic tissue evaluating melanomacrophages and erythrocytes responses in neotropical anuran Leptodactylus latinasus. Similarly, Meza-Joya et al. (2013) assessed the toxic, cytotoxic, and genotoxic effects of glyphosate in Eleutherodactylus johnstonei, indicating DNA damage in a dose-dependent manner Toxic, cytotoxic, and genotoxic effects of a glyphosate formulation (Roundup®SL–Cosmoflux®411F) in the direct‐developing frog Eleutherodactylus johnstonei.
Pharmacological Potential and Therapeutic Applications
The pharmacological potential of plant species containing glyuranolide compounds has been explored, particularly focusing on their therapeutic applications. For instance, Bari et al. (2021) provided an extensive review of the phytochemistry and biological activity of plants in the genus Gynura, used in traditional medicine to treat various disorders. The study highlights the presence of glyuranolide compounds and their potential anti-inflammatory and anti-cancer activities Ethnomedicinal uses, phytochemistry, and biological activity of plants of the genus Gynura.
properties
CAS RN |
123914-44-3 |
---|---|
Product Name |
Glyuranolide |
Molecular Formula |
C7H7N3O4 |
Molecular Weight |
512.7 g/mol |
IUPAC Name |
methyl (1R,2R,5R,6R,9R,11S,14S,15R,19S,21R)-11-hydroxy-2,6,10,10,14,21-hexamethyl-16,22-dioxo-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-ene-5-carboxylate |
InChI |
InChI=1S/C31H44O6/c1-26(2)20-8-11-30(6)23(29(20,5)10-9-21(26)33)19(32)14-17-18-15-27(3)16-22(37-24(27)34)28(18,4)12-13-31(17,30)25(35)36-7/h14,18,20-23,33H,8-13,15-16H2,1-7H3/t18-,20-,21-,22+,23+,27+,28+,29-,30+,31+/m0/s1 |
InChI Key |
MKDSBDQLSLPNOQ-YDJDNKAXSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2C(=O)C=C4[C@]3(CC[C@@]5([C@H]4C[C@@]6(C[C@H]5OC6=O)C)C)C(=O)OC)C)(C)C)O |
SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC6(CC5OC6=O)C)C)C(=O)OC)C)C |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC6(CC5OC6=O)C)C)C(=O)OC)C)C |
synonyms |
3,22-dihydroxy-11-oxo-delta(12)-oleanene-27-alpha-methoxycarbonyl-29-oic acid glyuranolide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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